molecular formula C14H16N2 B155605 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- CAS No. 1675-71-4

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-

Cat. No.: B155605
CAS No.: 1675-71-4
M. Wt: 212.29 g/mol
InChI Key: CDHFCWXYLKPCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-: is an organic compound with the molecular formula C14H16N2 . It is a derivative of benzenediacetonitrile, where the benzene ring is substituted with four methyl groups at the 2, 3, 5, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetramethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: It is employed in biological research to study the effects of nitrile-containing compounds on biological systems.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- is unique due to the presence of both nitrile and methyl groups, which impart distinct chemical properties. The methyl groups increase the compound’s hydrophobicity and can influence its reactivity in substitution reactions. The nitrile groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[4-(cyanomethyl)-2,3,5,6-tetramethylphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHFCWXYLKPCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CC#N)C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303415
Record name 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-71-4
Record name 1, 2,3,5,6-tetramethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-TETRAMETHYL-1,4-BENZENEDIACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Reactant of Route 3
Reactant of Route 3
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Reactant of Route 4
Reactant of Route 4
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Reactant of Route 5
Reactant of Route 5
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.